2-Propen-1-ol, 2-(tributylstannyl)-

Descripción general

Descripción

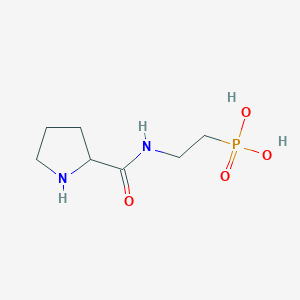

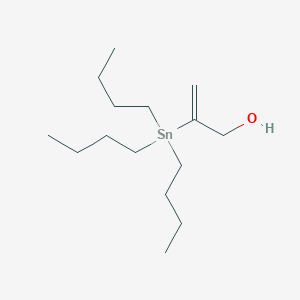

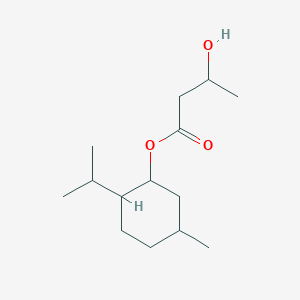

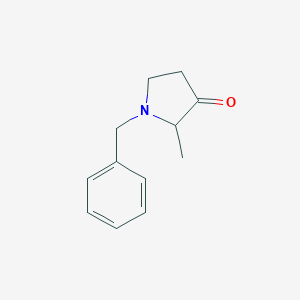

“2-Propen-1-ol, 2-(tributylstannyl)-” is a chemical compound with the molecular formula C15H32OSn and a molecular weight of 347.1 g/mol. It is derived from 2-Propen-1-ol, also known as Allyl alcohol .

Molecular Structure Analysis

The molecular structure of “2-Propen-1-ol, 2-(tributylstannyl)-” can be found in various chemical databases . The parent compound, 2-Propen-1-ol, has a molecular weight of 58.0791 .Aplicaciones Científicas De Investigación

Monitoring of Tributyltin in Sediments

This compound has been used in the development of a novel QuEChERS method for monitoring of Tributyltin and Triphenyltin in bottom sediments of the Odra River Estuary, North Westernmost Part of Poland . The method combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for determination of organotin compounds (OTC) has been newly developed .

Endocrine Disruption Research

Tributyltin (TBT), which includes 2-Tributyltin-allyl-1-ol, has been recognized as an endocrine disrupting chemical (EDC) for several decades . Its primary endocrine mechanism of action (MeOA) was elucidated—interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Allylation Reagent for Aldehydes

2-Tributyltin-allyl-1-ol serves as an allylation reagent for aldehydes catalyzed by chiral Lewis acids and ytterbium (III) trifluoromethanesulfonate . It undergoes tetrakis (triphenylphosphine)palladium (0) catalyzed coupling with iodoquinones and allyl acetates .

Organotin Hydrides Chemistry

The compound is part of the organotin hydrides family, which is known for its versatility in reactions due to the low polarity of the SnH bond . This bond can provide nucleophilic hydrogen, electrophilic hydrogen, or homolytic hydrogen, depending on the demand of an appropriate reagent and the environment .

Mecanismo De Acción

Target of Action

The primary target of 2-Tributyltin-allyl-1-ol is the Epidermal Growth Factor (EGF) . EGF plays a crucial role in the regulation of cell growth, proliferation, and differentiation by binding to its receptor EGFR .

Mode of Action

2-Tributyltin-allyl-1-ol interacts with EGF, potentially influencing the development of new therapies targeting EGF receptors . It has also been studied for its potential interactions with drugs such as afatinib and paroxetine, indicating its possible role in drug metabolism and pharmacokinetics .

Biochemical Pathways

The compound has been investigated for its effects on hepcidin , a key regulator of iron homeostasis . Hepcidin regulates the entry of iron into the circulation by binding to the iron export protein ferroportin located on the basolateral surface of gut enterocytes and the plasma membrane of reticuloendothelial cells .

Result of Action

Studies suggest that 2-Tributyltin-allyl-1-ol may modulate hepcidin expression, influencing iron absorption and utilization in the body . This modulation could have significant effects at the molecular and cellular levels, potentially impacting processes like red blood cell production.

Action Environment

The action, efficacy, and stability of 2-Tributyltin-allyl-1-ol can be influenced by various environmental factors. For instance, its solubility in chloroform, dichloromethane, and methanol suggests that the compound’s action may be influenced by the solvent environment. Additionally, storage conditions can impact the compound’s stability, with recommendations to store the compound at temperatures below -15°C .

Propiedades

IUPAC Name |

2-tributylstannylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1,3H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWECYMFRAJIXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447462 | |

| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propen-1-ol, 2-(tributylstannyl)- | |

CAS RN |

84666-30-8 | |

| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)